![molecular formula C10H14F3NO5 B13517011 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-methyl-2-oxabicyclo[211]hexane-3-carboxylic acid; trifluoroacetic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which uses photochemistry to create new building blocks. This reaction can be performed using blue LED irradiation and an iridium photoredox catalyst, yielding high efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods. The use of specialized equipment and controlled reaction conditions ensures the consistent production of high-purity compounds. The modular approach allows for various derivatizations, expanding the chemical space available for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic structure and are used in various chemical and biological applications.
Cyclohexanecarboxylic acid derivatives: These compounds have similar functional groups and are explored for their biological activity.
Uniqueness
4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure.
Properties
Molecular Formula |
C10H14F3NO5 |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-7-2-8(3-7,4-9)5(12-7)6(10)11;3-2(4,5)1(6)7/h5H,2-4,9H2,1H3,(H,10,11);(H,6,7) |
InChI Key |
OHWIAJJXYFHEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C(=O)O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


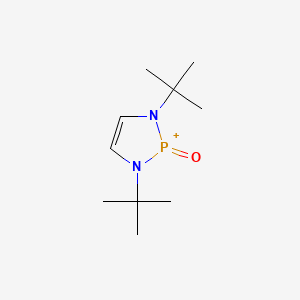

![13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
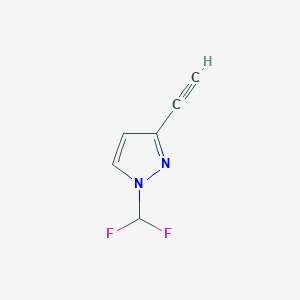
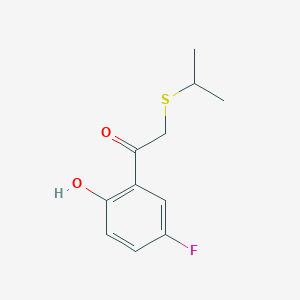
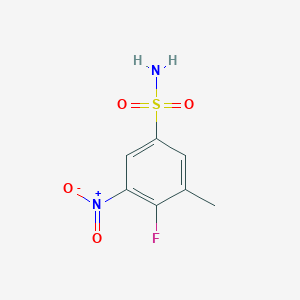
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)
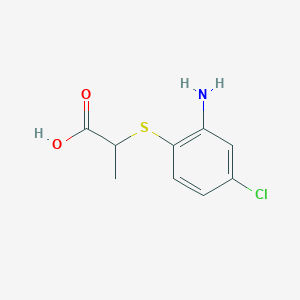
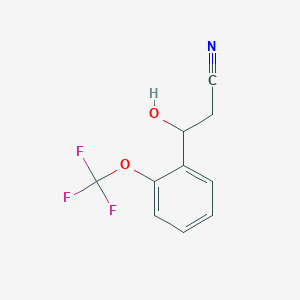
![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)

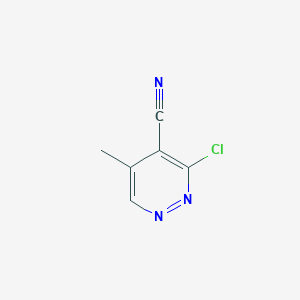
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
